
(1S)-(-)-Camphanic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-(-)-Camphanic chloride is a chiral compound derived from camphor, a bicyclic monoterpene. It is widely used in organic synthesis due to its ability to introduce chirality into molecules. The compound is characterized by its unique structure, which includes a camphor skeleton with a chloride substituent.
准备方法
Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic chloride can be synthesized through the chlorination of (1S)-(-)-camphanic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under reflux conditions, where the (1S)-(-)-camphanic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, allowing the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger quantities and more controlled conditions. The use of automated systems ensures precise addition of reagents and maintenance of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: (1S)-(-)-Camphanic chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to (1S)-(-)-camphanic alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of this compound can yield (1S)-(-)-camphanic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Major Products:
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of (1S)-(-)-camphanic alcohol.
Oxidation: Formation of (1S)-(-)-camphanic acid.
科学研究应用
(1S)-(-)-Camphanic chloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds. Its ability to introduce chirality makes it valuable in asymmetric synthesis.
Biology: The compound is used in the preparation of chiral ligands and catalysts, which are essential in studying enzyme mechanisms and developing new drugs.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals, where chirality is crucial for the efficacy and safety of the products.
作用机制
The mechanism of action of (1S)-(-)-camphanic chloride primarily involves its role as a chiral auxiliary or intermediate in chemical reactions. By introducing chirality into molecules, it influences the stereochemistry of the final products. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
(1R)-(+)-Camphanic Chloride: The enantiomer of (1S)-(-)-camphanic chloride, used similarly in chiral synthesis.
Camphor: The parent compound from which this compound is derived.
(1S)-(-)-Camphanic Acid: The precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which allows for the selective introduction of chirality into target molecules. This property makes it highly valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
属性
CAS 编号 |
39637-74-6 |
|---|---|
分子式 |
C10H13ClO3 |
分子量 |
216.66 g/mol |
IUPAC 名称 |
(1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9?,10-/m0/s1 |
InChI 键 |
PAXWODJTHKJQDZ-AXDSSHIGSA-N |
SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |
手性 SMILES |
CC1([C@]2(CCC1(C(=O)O2)C)C(=O)Cl)C |
规范 SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |
Key on ui other cas no. |
39637-74-6 |
Pictograms |
Corrosive |
同义词 |
[1S]-3-Oxo-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptane-1-carbonyl Chloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


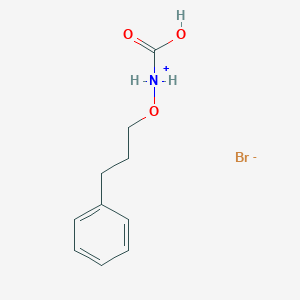
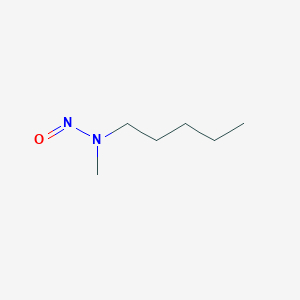
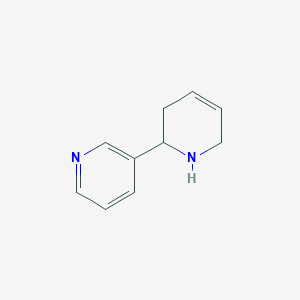
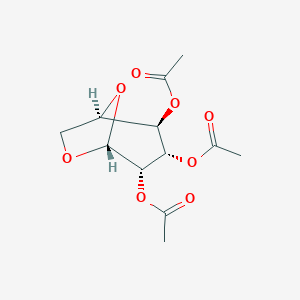

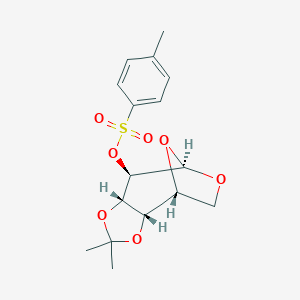
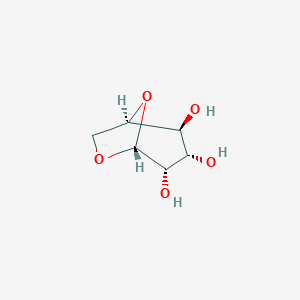
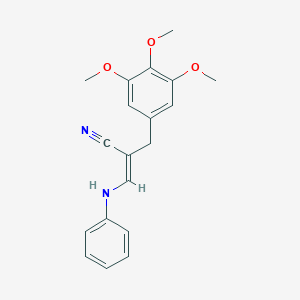
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
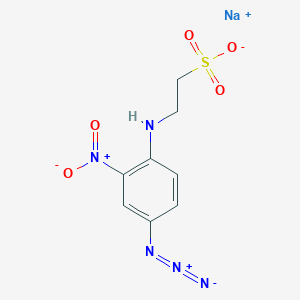
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)
